2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide
Description
Properties
IUPAC Name |
2-(2-hydroxyphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXRHPYSXXMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide typically involves the reaction of 2-hydroxythiobenzamide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, forming the intermediate ethyl 2-(2-hydroxyphenylthio)acetate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Condensation Reactions
This compound readily undergoes condensation with carbonyl-containing molecules to form hydrazones, a key reaction for synthesizing bioactive derivatives.
Mechanism : The hydrazide group (-NH-NH₂) reacts with aldehydes/ketones via nucleophilic addition-elimination, forming a stable azomethine (-C=N-) linkage .
Nucleophilic Substitution
The sulfanyl (-S-) group acts as a nucleophile in substitution reactions, enabling functionalization at the sulfur center.
Key Insight : Reactions with amino acid esters show regioselectivity influenced by steric and electronic factors .
Metal Complexation
The hydrazide moiety chelates metal ions, forming coordination compounds with catalytic properties.
| Metal Salt | Ligand Ratio | Product Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (Cu:ligand) | Cu(II)-hydrazide coordination compound | Heterogeneous catalysis |
Characterization :
-
FT-IR confirms Cu–N and Cu–O bonds at 460 cm⁻¹ and 520 cm⁻¹ respectively
Biochemical Interactions
Structural analogs demonstrate significant enzyme inhibitory activity through specific interactions:
| Enzyme Target | Inhibitor Structure | IC₅₀ Value | Mechanism | Reference |
|---|---|---|---|---|
| Laccase | Hydrazide-hydrazone derivatives | 4.8 µM | Competitive inhibition at T1 copper site |
Key Features :
-
Hydroxyphenyl group participates in hydrogen bonding
Synthetic Utility in Heterocycle Formation
Reactions with triazole precursors yield pharmacologically relevant hybrids:
Synthetic Route :
-
Thiol group alkylation with acetohydrazide
-
Condensation with 3-ethoxy-2-hydroxybenzaldehyde
This compound's multifunctional design enables tailored modifications for applications ranging from catalytic systems to bioactive agents. Recent advances in its click chemistry applications (94% triazole yield) and enzyme inhibition profiles (IC₅₀ = 4.8 µM) highlight its versatility in both materials science and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research has demonstrated that 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide exhibits notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its mechanism of action may involve the inhibition of key enzymes or receptors involved in bacterial growth and proliferation. Additionally, studies have indicated its potential as an anticancer agent, with investigations focusing on its ability to inhibit tumor cell growth through apoptosis induction and modulation of cell signaling pathways.
Drug Development
Due to its biological activities, this compound is being explored as a lead compound for drug development targeting infections and cancer. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-hydroxyphenyl sulfide with acetohydrazide under controlled conditions. This process can be optimized using techniques such as continuous flow reactors to enhance yield and purity. Characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, which confirm the compound's structure and functional groups .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its pharmacological properties. Studies have shown that modifications to its structure can significantly influence its biological activity, allowing researchers to design more effective derivatives with enhanced therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfanyl and hydrazide groups can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The acetohydrazide core is conserved across analogs, but substitutions at the sulfanyl and hydrazone positions dictate pharmacological profiles:
Table 1: Key Structural Differences
Key Observations:
- Electron-Donating vs Withdrawing Groups : Chlorine (in ) increases lipophilicity and target affinity, while methoxy groups () improve solubility .
- Heterocyclic Influence : Purine () and benzimidazole () rings enhance DNA/RNA interaction, whereas triazoles () improve metabolic stability .
Table 2: Activity Profiles of Selected Analogs
Key Findings:
- Anticancer Activity: Benzothiazole derivatives () and triazole-containing compounds () show superior activity against melanoma and breast cancer, likely due to EGFR inhibition .
- Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives () exhibit strong α-glucosidase inhibition, critical for diabetes management .
Notes:
Physicochemical Properties
Melting points and spectral data aid in purity assessment:
Table 4: Physical Properties
Insights:
- Thermal Stability : Higher melting points (e.g., 224°C in ) correlate with crystalline purity and structural rigidity .
Biological Activity
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide, a compound characterized by its unique functional groups, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a hydrazide group attached to a thiol group and a hydroxyphenyl moiety, which contribute to its reactivity and biological activity.
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Redox Reactions : The sulfanyl group allows participation in redox reactions, which can influence oxidative stress responses in cells.
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active sites on proteins or enzymes, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.62 µg/mL |
| Pseudomonas aeruginosa | 0.69 µg/mL |
These findings suggest potential applications in treating bacterial infections .
Antifungal Activity
In studies involving aromatic acylhydrazones, compounds similar to this compound have demonstrated antifungal activity against pathogens such as Candida neoformans. For instance, certain derivatives showed improved survival rates in infected mice compared to standard antifungal treatments .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it may induce cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.126 |
| SMMC-7721 (Liver Cancer) | 0.071 |
| K562 (Leukemia) | 0.164 |
These results highlight the compound's potency compared to established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the functional groups of this compound significantly affect its biological activities. For instance, the presence of hydroxyl groups on the phenyl ring is crucial for enhancing antifungal activity .
Case Studies
- Antifungal Efficacy : A study conducted on a library of hydrazone derivatives demonstrated that compounds with similar structures to this compound exhibited selective antifungal properties against C. neoformans and A. fumigatus, outperforming conventional antifungals like fluconazole .
- Cytotoxicity Assessment : Another investigation into hydrazone-based compounds revealed that certain derivatives could disrupt cell cycle progression in colorectal cancer cells (HCT116), suggesting a mechanism for their anticancer effects .
Q & A
Q. Table 1: Representative Yields Under Different Conditions
| Aldehyde Used | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Ethanol | 2 hours | 82 | |
| 4-Chloroacetophenone | Acetic acid | 18 hours | 69 | |
| 2-Hydroxyacetophenone | Solvent-free | 20 min | 41 |
What analytical techniques are critical for characterizing this compound derivatives?
Q. Basic Characterization Workflow
- Spectral Analysis:
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 494 for M⁺) and fragmentation patterns validate molecular weight .
- Elemental Analysis: Verify C, H, N content (±0.3% deviation) .
Advanced Techniques:
- X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol isomerism) and confirm crystal packing .
- LC-MS: Quantify purity (>95%) and detect byproducts in pharmacological studies .
How can reaction conditions be optimized to address low yields in hydrazide-aldehyde condensations?
Q. Advanced Optimization Strategies
- Catalyst Screening: NaBH₄-boric acid mixtures enhance imine reduction efficiency in solvent-free conditions .
- Temperature Control: Reflux in acetic acid (18 hours, room temperature) improves yields for electron-deficient aldehydes (e.g., 4-chloroacetophenone: 69%) .
- Solvent Selection: Ethanol recrystallization minimizes side reactions compared to methanol .
Key Data Contradictions:
- Higher temperatures (>80°C) may degrade hydrazide intermediates, reducing yields .
- Polar protic solvents (e.g., methanol) can hydrolyze thioether linkages, necessitating pH control .
How should researchers resolve contradictions between purity data and biological activity in derivatives?
Q. Methodological Approach
- Purity-Activity Correlation: Use LC-MS to identify inactive impurities (e.g., unreacted aldehydes) masking true efficacy .
- Dose-Response Studies: Re-evaluate compounds with >70% cell viability at lower concentrations to rule out cytotoxicity .
- Molecular Docking: Compare binding affinities (e.g., to MCF7 receptors) to distinguish pharmacologically active conformers .
Case Study: Derivatives with 4-chloro substituents showed MIC values of 2 µg/mL against S. aureus but poor antioxidant activity due to electron-withdrawing effects .
What computational methods predict the pharmacological mechanisms of this compound derivatives?
Q. Advanced Computational Workflow
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like EGFR (PDB: 2A91). Prioritize compounds with ΔG < -8 kcal/mol .
- Pharmacokinetics Prediction: SwissADME evaluates bioavailability (TPSA < 140 Ų) and GI absorption .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
Q. Table 2: Docking Scores for Selected Derivatives
| Derivative | Target Receptor | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| SL1 (Salicylaldehyde) | 2A91 | -9.2 | |
| 5a (4-Chloro) | MCF7 | -8.7 |
How does isomerism impact the biological activity of this compound derivatives?
Q. Structural Analysis Techniques
- Tautomerism: IR and ¹H NMR distinguish keto (C=O at 1700 cm⁻¹) vs. enol (C–O at 1250 cm⁻¹) forms .
- X-ray Crystallography: Resolves Z/E isomerism in hydrazone linkages (e.g., bond angles of 120° vs. 180°) .
- Biological Implications: E-isomers show higher anticancer activity due to planar conformations enhancing receptor binding .
What are the stability considerations for storing this compound complexes?
Q. Stability Protocol
- Thermal Stability: TGA-DSC analysis shows decomposition >200°C for Cu(II) complexes, suggesting room-temperature storage .
- Light Sensitivity: Schiff base derivatives require amber vials to prevent photodegradation of the hydrazone bond .
- Moisture Control: Desiccate hygroscopic derivatives (e.g., those with –OH groups) under argon .
How can researchers validate antioxidant activity discrepancies in SAR studies?
Q. Methodological Validation
- DPPH Assay: Compare radical scavenging at 517 nm; normalize to ascorbic acid controls .
- SAR Insights: Electron-donating groups (e.g., –OCH₃) enhance activity, while –NO₂ reduces it due to redox inactivation .
- Contradiction Resolution: Re-test compounds under anaerobic conditions to exclude oxidative byproduct interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
